Cas no 486398-02-1 (2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one)

2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a structurally complex heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group and a thioether-linked pyrrolidinyl ethanone moiety. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecules due to the oxadiazole’s known role in enhancing metabolic stability and binding affinity. The presence of methoxy groups may influence lipophilicity and electronic properties, while the pyrrolidinyl ethanone fragment could contribute to conformational flexibility. Such characteristics make it a candidate for further investigation in drug discovery, particularly for targets requiring heterocyclic or sulfur-containing pharmacophores. Its synthesis and derivatization may offer opportunities for optimizing pharmacokinetic or pharmacodynamic profiles.
2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one structure
486398-02-1 structure
Product name:2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
CAS No:486398-02-1
MF:C16H19N3O4S
MW:349.404762506485
CID:6032679
PubChem ID:645803

2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
    • Ethanone, 2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(1-pyrrolidinyl)-
    • HMS2161A04
    • AKOS000571150
    • HMS3319I11
    • CCG-128848
    • BAS 03575115
    • 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
    • SMR000012420
    • 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
    • CHEMBL2354399
    • MLS000116555
    • 2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
    • F0594-0289
    • 486398-02-1
    • MLS000073298
    • 2-[5-(3,4-Dimethoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-pyrrolidin-1-yl-ethanone
    • Inchi: 1S/C16H19N3O4S/c1-21-12-6-5-11(9-13(12)22-2)15-17-18-16(23-15)24-10-14(20)19-7-3-4-8-19/h5-6,9H,3-4,7-8,10H2,1-2H3
    • InChI Key: YNVJYHDQPAMLGF-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCCC1)CSC1=NN=C(C2=CC=C(OC)C(OC)=C2)O1

Computed Properties

  • Exact Mass: 349.10962727g/mol
  • Monoisotopic Mass: 349.10962727g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 422
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 103Ų

Experimental Properties

  • Density: 1.35±0.1 g/cm3(Predicted)
  • Boiling Point: 545.1±60.0 °C(Predicted)
  • pka: -1.00±0.20(Predicted)

2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0594-0289-30mg
2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
486398-02-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0594-0289-10μmol
2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
486398-02-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0594-0289-40mg
2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
486398-02-1 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0594-0289-100mg
2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
486398-02-1 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0594-0289-1mg
2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
486398-02-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0594-0289-3mg
2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
486398-02-1 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0594-0289-5mg
2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
486398-02-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0594-0289-2mg
2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
486398-02-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0594-0289-2μmol
2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
486398-02-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0594-0289-75mg
2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
486398-02-1 90%+
75mg
$208.0 2023-05-17

Additional information on 2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one

Introduction to 2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one (CAS No. 486398-02-1)

The compound 2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one, identified by its CAS number 486398-02-1, represents a significant advancement in the field of medicinal chemistry. This molecule has garnered considerable attention due to its unique structural features and promising biological activities. The presence of a pyrrolidin-1-yl moiety and a 1,3,4-oxadiazole scaffold suggests potential interactions with biological targets, making it a valuable candidate for further investigation in drug discovery.

Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The 1,3,4-oxadiazole ring is a well-known pharmacophore found in numerous bioactive molecules, exhibiting properties such as stability and bioavailability. In this context, the compound 2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one (CAS No. 486398-02-1) has been explored for its potential role in modulating various biological pathways. The 3,4-dimethoxyphenyl substituent further enhances its complexity and functionality, contributing to its unique chemical profile.

One of the most compelling aspects of this compound is its dual functionality. The combination of a pyrrolidin-1-yl group and a sulfanyl moiety on the 1,3,4-oxadiazole core suggests that it may exhibit multiple modes of action. This characteristic is particularly intriguing in the development of multifunctional drugs that can address complex diseases more effectively. Preliminary studies have indicated that this compound may possess inhibitory properties against certain enzymes and receptors relevant to inflammation and cancer.

The synthesis of 2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one (CAS No. 486398-02-1) involves a series of well-established organic reactions that highlight the expertise required in medicinal chemistry. The introduction of the pyrrolidinone group followed by the attachment of the sulfanyl substituent to the oxadiazole ring demonstrates a sophisticated approach to molecular design. This synthetic route not only underscores the compound's complexity but also its feasibility for large-scale production if required.

In terms of biological activity, the compound has shown promise in preclinical models as an inhibitor of specific targets associated with neurological disorders. The structural similarity to known active compounds suggests that it may interact with proteins and enzymes involved in neuroprotection and neurotransmission. While more research is needed to fully elucidate its mechanism of action, these initial findings are encouraging for further exploration.

The pharmaceutical industry has been increasingly interested in developing drugs that leverage natural product-inspired scaffolds due to their inherent biological activity and selectivity. The presence of both aromatic and heterocyclic components in 2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(pyrrolidin-1-y)ethanone (CAS No. 48639802–01) aligns it with this trend. Such molecules often exhibit favorable pharmacokinetic properties and can be optimized for better efficacy and reduced side effects.

Computational modeling has also played a crucial role in understanding the potential interactions between this compound and biological targets. Virtual screening techniques have been used to predict how it might bind to specific receptors or enzymes based on its structural features. These simulations have provided valuable insights into its potential therapeutic applications and have guided further experimental work.

The development of novel drugs is a lengthy process that requires extensive testing to ensure safety and efficacy. However, compounds like 2-{5-(3,4-dimethoxyphenyl)-13(34)-dimethyl]-ylenesulfonyl}-ylenepyrrolidinone (CAS No 48639802–01) offer hope by providing new leads for therapeutic intervention. Their unique chemical structures may lead to breakthroughs in treating conditions that are currently difficult to manage with existing medications.

In conclusion, 25(35 dimethyl]ylenesulfonyl}ylenepyrrolidinone (CAS No 48639802–01) represents an exciting development in medicinal chemistry with significant potential for further research and application. Its structural complexity, pyrrolidinone moiety,and sulfanyl group make it a promising candidate for drug discovery efforts aimed at addressing various diseases. As more data becomes available on its biological activities,this compound will undoubtedly play an important role in shaping future therapeutic strategies.

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